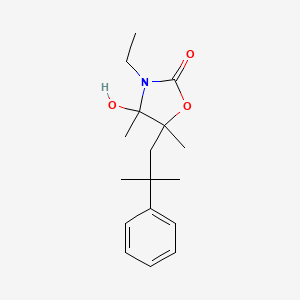![molecular formula C22H35NO3 B4314010 4-methylcyclohexyl 4-[(1-adamantylmethyl)amino]-4-oxobutanoate](/img/structure/B4314010.png)
4-methylcyclohexyl 4-[(1-adamantylmethyl)amino]-4-oxobutanoate
Overview
Description
4-methylcyclohexyl 4-[(1-adamantylmethyl)amino]-4-oxobutanoate is an organic compound that features a cyclohexyl ring substituted with a methyl group and an adamantylmethylamino group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylcyclohexyl 4-[(1-adamantylmethyl)amino]-4-oxobutanoate typically involves multiple steps. One common method includes the following steps:
Preparation of 4-methylcyclohexylamine: This can be synthesized from 4-methylcyclohexanone through catalytic hydrogenation.
Formation of the adamantylmethylamine: This involves the reaction of adamantane with formaldehyde and ammonium chloride to form 1-adamantylmethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methylcyclohexyl 4-[(1-adamantylmethyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted amines or esters.
Scientific Research Applications
4-methylcyclohexyl 4-[(1-adamantylmethyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methylcyclohexyl 4-[(1-adamantylmethyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methylcyclohexylamine: A precursor in the synthesis of the target compound.
1-adamantylmethylamine: Another precursor used in the synthesis.
4-oxobutanoic acid: Involved in the esterification step.
Uniqueness
4-methylcyclohexyl 4-[(1-adamantylmethyl)amino]-4-oxobutanoate is unique due to the presence of both a cyclohexyl and an adamantyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4-methylcyclohexyl) 4-(1-adamantylmethylamino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO3/c1-15-2-4-19(5-3-15)26-21(25)7-6-20(24)23-14-22-11-16-8-17(12-22)10-18(9-16)13-22/h15-19H,2-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKTUILVFGVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)CCC(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-hydroxyethyl)-4,7,9-trimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4313932.png)
![2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE](/img/structure/B4313940.png)
![1-[3-(Phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]-2-(quinolin-2-ylsulfanyl)ethanone](/img/structure/B4313944.png)
![4-(4-CHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B4313967.png)
![3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-[4-(BENZYLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4313968.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B4313975.png)
![2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE](/img/structure/B4313981.png)
![METHYL 2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE](/img/structure/B4313984.png)
![ETHYL 2-AMINO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE](/img/structure/B4313986.png)
![2-AMINO-7,7-DIMETHYL-1-(4-METHYLPHENYL)-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4313996.png)
![2-AMINO-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4313998.png)
![5-(4-FLUOROPHENYL)-2-PHENYL-3-(4-PYRIDYL)DIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE](/img/structure/B4314014.png)
![6-AMINO-2-METHYL-8-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE](/img/structure/B4314017.png)

